molecular formula C19H16N4O5S B4202416 3-{[(2-{[4-(4-NITROPHENYL)-1H-IMIDAZOL-2-YL]SULFANYL}ACETYL)AMINO]METHYL}BENZOIC ACID

3-{[(2-{[4-(4-NITROPHENYL)-1H-IMIDAZOL-2-YL]SULFANYL}ACETYL)AMINO]METHYL}BENZOIC ACID

Cat. No.: B4202416
M. Wt: 412.4 g/mol
InChI Key: OLUYFMCOGRNHRO-UHFFFAOYSA-N
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Description

3-{[(2-{[4-(4-NITROPHENYL)-1H-IMIDAZOL-2-YL]SULFANYL}ACETYL)AMINO]METHYL}BENZOIC ACID is a complex organic compound featuring a benzoic acid core substituted with an imidazole ring and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(2-{[4-(4-NITROPHENYL)-1H-IMIDAZOL-2-YL]SULFANYL}ACETYL)AMINO]METHYL}BENZOIC ACID typically involves multiple steps, starting with the preparation of the imidazole ring. Recent advances in the synthesis of imidazoles highlight the importance of regiocontrolled methods to achieve the desired substitution patterns . The nitrophenyl group is introduced through nitration reactions, while the thioacetyl group is added via thiolation reactions. The final step involves the coupling of the imidazole derivative with the benzoic acid core under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and minimize by-products. Continuous flow chemistry and automated synthesis platforms could be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

3-{[(2-{[4-(4-NITROPHENYL)-1H-IMIDAZOL-2-YL]SULFANYL}ACETYL)AMINO]METHYL}BENZOIC ACID can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to an amino group under specific conditions.

    Substitution: The imidazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrophenyl group yields nitro derivatives, while reduction yields amino derivatives.

Scientific Research Applications

3-{[(2-{[4-(4-NITROPHENYL)-1H-IMIDAZOL-2-YL]SULFANYL}ACETYL)AMINO]METHYL}BENZOIC ACID has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its imidazole and nitrophenyl groups.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 3-{[(2-{[4-(4-NITROPHENYL)-1H-IMIDAZOL-2-YL]SULFANYL}ACETYL)AMINO]METHYL}BENZOIC ACID involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, while the nitrophenyl group can participate in electron transfer reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[(2-{[4-(4-NITROPHENYL)-1H-IMIDAZOL-2-YL]SULFANYL}ACETYL)AMINO]METHYL}BENZOIC ACID is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

3-[[[2-[[5-(4-nitrophenyl)-1H-imidazol-2-yl]sulfanyl]acetyl]amino]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O5S/c24-17(20-9-12-2-1-3-14(8-12)18(25)26)11-29-19-21-10-16(22-19)13-4-6-15(7-5-13)23(27)28/h1-8,10H,9,11H2,(H,20,24)(H,21,22)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLUYFMCOGRNHRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)CNC(=O)CSC2=NC=C(N2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{[(2-{[4-(4-NITROPHENYL)-1H-IMIDAZOL-2-YL]SULFANYL}ACETYL)AMINO]METHYL}BENZOIC ACID
Reactant of Route 2
3-{[(2-{[4-(4-NITROPHENYL)-1H-IMIDAZOL-2-YL]SULFANYL}ACETYL)AMINO]METHYL}BENZOIC ACID
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3-{[(2-{[4-(4-NITROPHENYL)-1H-IMIDAZOL-2-YL]SULFANYL}ACETYL)AMINO]METHYL}BENZOIC ACID
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3-{[(2-{[4-(4-NITROPHENYL)-1H-IMIDAZOL-2-YL]SULFANYL}ACETYL)AMINO]METHYL}BENZOIC ACID
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3-{[(2-{[4-(4-NITROPHENYL)-1H-IMIDAZOL-2-YL]SULFANYL}ACETYL)AMINO]METHYL}BENZOIC ACID
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3-{[(2-{[4-(4-NITROPHENYL)-1H-IMIDAZOL-2-YL]SULFANYL}ACETYL)AMINO]METHYL}BENZOIC ACID

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